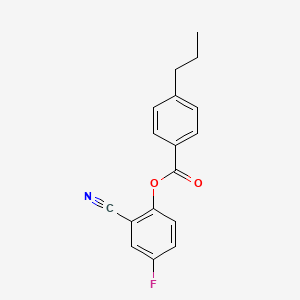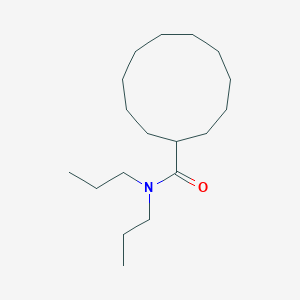
Methyl 15-oxopentadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 15-oxopentadeca-9,12-dienoate is an organic compound with the molecular formula C19H32O3 It is a methyl ester derivative of a long-chain fatty acid, characterized by the presence of a keto group at the 15th position and two double bonds at the 9th and 12th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-oxopentadeca-9,12-dienoate typically involves the esterification of the corresponding fatty acid. One common method is the reaction of 15-oxopentadeca-9,12-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the precursor fatty acid from natural sources, followed by chemical modification. For example, linoleic acid extracted from plant oils can be subjected to oxidation and subsequent esterification to yield the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 15-oxopentadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) under mild conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 15-oxopentadeca-9,12-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of methyl 15-oxopentadeca-9,12-dienoate involves its interaction with specific molecular targets and pathways. The compound’s keto group and double bonds play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating various biochemical pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 9,12-octadecadienoate: Similar in structure but lacks the keto group at the 15th position.
Methyl 9,12,15-octadecatrienoate: Contains an additional double bond compared to methyl 15-oxopentadeca-9,12-dienoate.
Methyl 9(Z),11(E)-octadecadienoate: A conjugated linoleic acid ester with potential anticancer properties.
Uniqueness
This compound is unique due to the presence of the keto group at the 15th position, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93391-21-0 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
methyl 15-oxopentadeca-9,12-dienoate |
InChI |
InChI=1S/C16H26O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h3,5,9,11,15H,2,4,6-8,10,12-14H2,1H3 |
InChI-Schlüssel |
VHPWFGUENFPGML-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCC=CCC=CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)



![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)




![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
